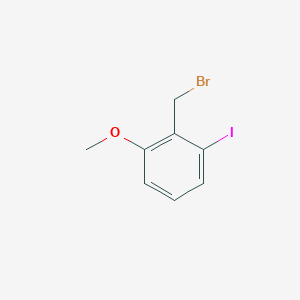
2-(Bromomethyl)-1-iodo-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-iodo-3-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromomethyl, iodo, and methoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-iodo-3-methoxybenzene typically involves the bromination and iodination of a methoxy-substituted benzene derivative. One common method involves the bromination of 1-iodo-3-methoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction is carried out in a suitable solvent like dichloromethane or acetone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures consistent product quality and higher yields. The use of automated systems and reactors with precise temperature and light control can optimize the bromination and iodination steps.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-iodo-3-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions (SN2): The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The iodo group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in the presence of a suitable solvent like tetrahydrofuran (THF) or toluene.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-(Bromomethyl)-1-iodo-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of hypercrosslinked polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-iodo-3-methoxybenzene in chemical reactions involves the activation of its functional groups. The bromomethyl group acts as an electrophile in nucleophilic substitution reactions, while the iodo group facilitates coupling reactions through oxidative addition and reductive elimination steps . The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Similar in structure but with a naphthalene ring instead of benzene.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of a methoxy-substituted benzene.
Ethyl 2-(bromomethyl)acrylate: Features an acrylate group instead of a methoxy-substituted benzene.
Uniqueness
2-(Bromomethyl)-1-iodo-3-methoxybenzene is unique due to the combination of bromomethyl, iodo, and methoxy groups on a single benzene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8BrIO |
|---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
2-(bromomethyl)-1-iodo-3-methoxybenzene |
InChI |
InChI=1S/C8H8BrIO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 |
InChI Key |
QJYBXWDZGDSHRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)I)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















